

Application Notes and Protocols for Single-Molecule Imaging with ATTO 390 Azide

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Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **ATTO 390 azide** for single-molecule imaging applications. This document outlines the key characteristics of the dye, detailed protocols for biomolecule labeling via click chemistry, and specific methodologies for single-molecule fluorescence resonance energy transfer (smFRET), single-particle tracking (SPT), and super-resolution microscopy (dSTORM).

Introduction to ATTO 390 Azide

ATTO 390 is a fluorescent label with a coumarin-based structure, making it a valuable tool for life science research, particularly in the labeling of DNA, RNA, and proteins.^{[1][2][3]} Its key features include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.^{[1][2][3][4][5]} These characteristics make it highly suitable for high-sensitivity detection, including single-molecule applications.^[2] The azide modification allows for its covalent attachment to alkyne-modified biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.^{[1][2]}

Key Advantages for Single-Molecule Imaging

- **High Brightness:** A high extinction coefficient and quantum yield contribute to a strong fluorescence signal, essential for detecting individual molecules.^[2]

- **Large Stokes Shift:** The significant separation between the absorption and emission maxima minimizes self-quenching and simplifies fluorescence detection.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Good Photostability:** The dye's resistance to photobleaching allows for longer observation times in single-molecule experiments.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Specific Labeling:** The azide group enables highly specific and efficient labeling of alkyne-modified biomolecules via click chemistry, minimizing off-target labeling.[\[1\]](#)[\[2\]](#)

Quantitative Data

The photophysical and chemical properties of **ATTO 390 azide** are summarized in the tables below for easy reference.

Table 1: Photophysical Properties of ATTO 390

Property	Value	Reference
Maximum Absorption (λ_{abs})	390 nm	[4]
Maximum Emission (λ_{fl})	476 nm	[4]
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[4]
Fluorescence Quantum Yield (η_{fl})	90%	[4]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[4]
Stokes Shift	86 nm	

Table 2: Chemical Properties of **ATTO 390 Azide**

Property	Value	Reference
Molecular Weight	543.66 g/mol	
Empirical Formula	C ₂₈ H ₄₁ N ₅ O ₆	
Reactive Group	Azide (-N ₃)	
Recommended Storage	-20°C, protected from light and moisture	[2]
Solubility	Polar solvents (e.g., DMF, DMSO)	[2]

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins with ATTO 390 Azide for Single-Molecule Imaging

This protocol describes the labeling of a protein containing a genetically encoded or chemically introduced alkyne group with **ATTO 390 azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- ATTO 390 azide**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
- Buffer for labeling reaction (e.g., 50 mM Tris-HCl, pH 8.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

- Microcentrifuge tubes

Procedure:

- Prepare Stock Solutions:
 - Dissolve **ATTO 390 azide** in anhydrous DMF or DMSO to a final concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
- Prepare Protein Sample:
 - Dissolve the alkyne-modified protein in the labeling buffer to a final concentration of 1-10 mg/mL.
 - If the protein has disulfide bonds that need to be reduced, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
- Click Chemistry Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - Alkyne-modified protein solution
 - **ATTO 390 azide** stock solution (to a final molar excess of 5-10 fold over the protein)
 - CuSO₄ stock solution (to a final concentration of 1 mM)
 - Sodium ascorbate stock solution (to a final concentration of 5 mM)
 - Gently mix the reaction components.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction can be accelerated by incubating at 37°C for 30-60

minutes.

- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein. The labeled protein can be identified by its color and by measuring its absorbance at 280 nm (for protein) and 390 nm (for ATTO 390).
- Characterization and Storage:
 - Determine the degree of labeling by measuring the absorbance of the purified protein solution at 280 nm and 390 nm and using the Beer-Lambert law.
 - Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Single-Molecule FRET (smFRET) Imaging

This protocol outlines a general procedure for an smFRET experiment using a biomolecule labeled with a donor (e.g., ATTO 390) and an acceptor fluorophore.

Materials:

- Dual-labeled biomolecule with ATTO 390 (donor) and a suitable acceptor dye.
- Microscope slide and coverslip, cleaned thoroughly.
- Immobilization strategy (e.g., biotin-streptavidin interaction).
- Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox).
- Total Internal Reflection Fluorescence (TIRF) microscope equipped with a laser for exciting the donor (e.g., 405 nm), and two emission channels for detecting donor and acceptor fluorescence.

Procedure:

- Sample Immobilization:
 - Functionalize a clean microscope slide and coverslip for specific immobilization of the dual-labeled biomolecule.
 - Incubate the surface with a dilute solution of the labeled biomolecule to achieve single-molecule density.
 - Wash away unbound molecules.
- Microscope Setup:
 - Align the TIRF microscope to achieve optimal illumination of the sample plane.
 - Set up the emission channels to specifically detect the donor and acceptor fluorescence.
- Image Acquisition:
 - Add the imaging buffer to the sample.
 - Excite the donor fluorophore (ATTO 390) with the appropriate laser.
 - Simultaneously record the fluorescence intensity in both the donor and acceptor channels over time.
- Data Analysis:
 - Identify individual molecules that show both donor and acceptor signals.
 - For each molecule, calculate the FRET efficiency (E) as a function of time using the formula: $E = I_A / (I_A + I_D)$, where I_A and I_D are the background-corrected intensities of the acceptor and donor, respectively.
 - Analyze the FRET trajectories to study conformational dynamics or binding events.

Protocol 3: Single-Particle Tracking (SPT)

This protocol provides a general workflow for tracking the movement of individual molecules labeled with **ATTO 390 azide**.

Materials:

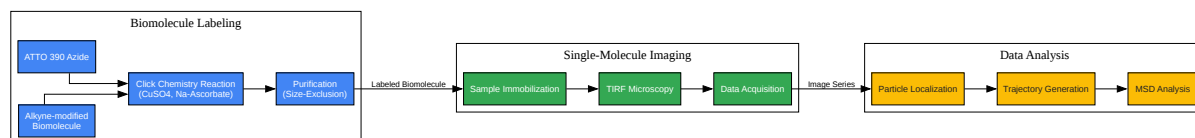
- ATTO 390-labeled molecule of interest.
- Live cells or a supported lipid bilayer for in vitro studies.
- Imaging medium suitable for the sample.
- A highly sensitive fluorescence microscope (e.g., TIRF or HiLo) with a fast camera.

Procedure:

- Sample Preparation:
 - Introduce the ATTO 390-labeled molecules to the live cells or the in vitro system at a very low concentration to ensure individual molecules can be resolved.
- Image Acquisition:
 - Acquire a time-lapse series of images with a high frame rate to capture the motion of the molecules. Use a laser power that provides a good signal-to-noise ratio without excessive photobleaching.
- Particle Localization and Tracking:
 - Use single-particle tracking software to identify the position of each fluorescent spot in each frame with sub-pixel accuracy.
 - Connect the localized positions of the same molecule in consecutive frames to generate trajectories.
- Data Analysis:
 - From the trajectories, calculate parameters such as the mean squared displacement (MSD) to determine the diffusion coefficient and the mode of motion (e.g., free diffusion,

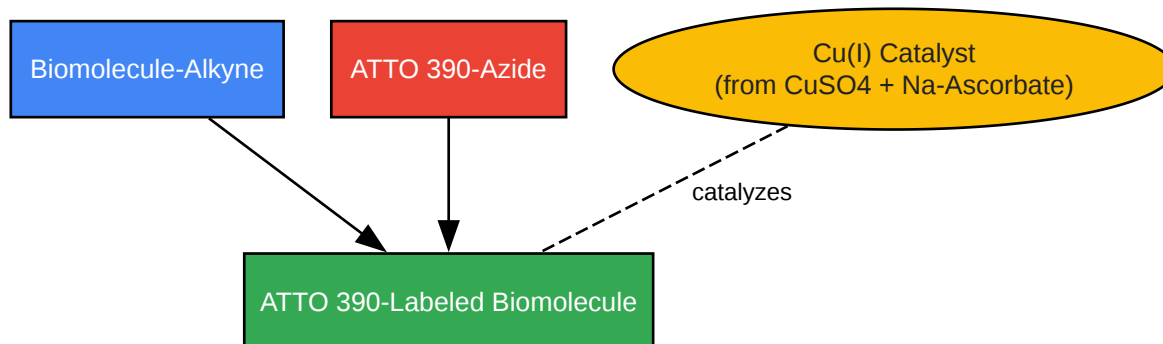
confined diffusion, or directed motion).

Visualizations



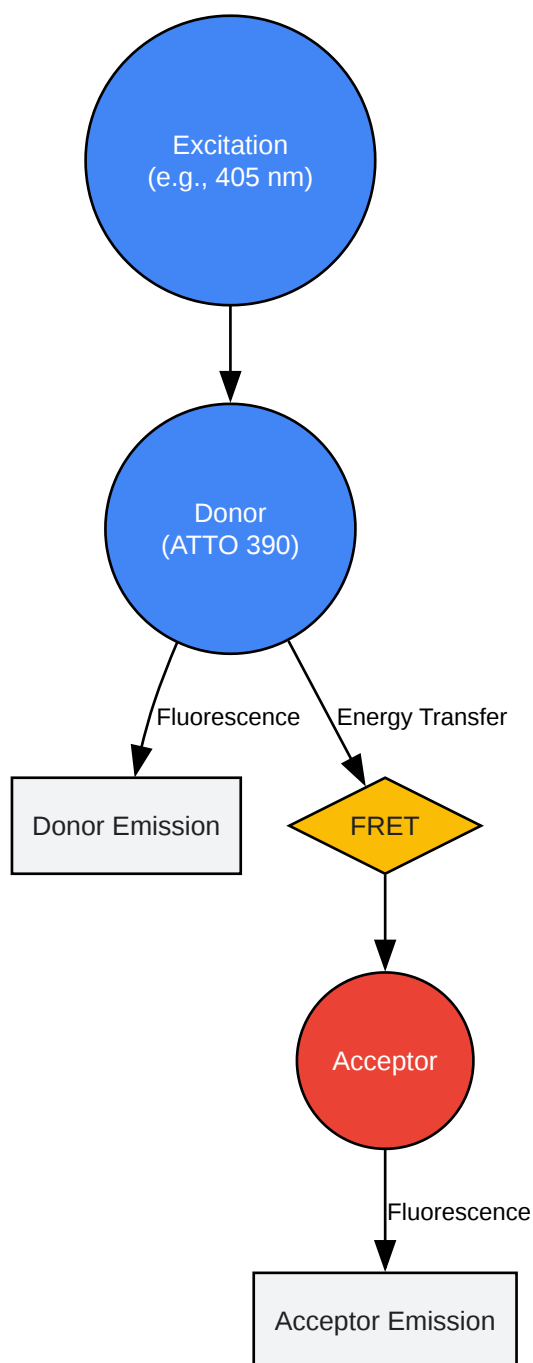
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Caption: Experimental workflow for single-molecule imaging.



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Caption: Click chemistry reaction for labeling.



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Caption: Energy transfer pathway in smFRET.

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